{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which incorporates an oxygen atom within a bridged bicyclic framework. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methodologies, which are detailed in scientific literature. The synthesis typically involves the construction of the spirocyclic framework followed by functionalization to introduce the methanol group.
This compound belongs to the class of spiro compounds, which are defined by having two or more rings sharing a single atom. Specifically, it is categorized under oxaspirocycles, indicating the presence of an oxygen atom in the spiro junction.
The synthesis of {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through various strategies, including:
The synthesis often involves multiple steps, including purification techniques such as flash chromatography and distillation to isolate and purify the desired product. For example, one reported method yielded {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol with an 84% yield using specific solvents and reaction conditions .
The molecular structure of {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol features a spirocyclic arrangement with two methyl groups at positions 6 and 9, contributing to its steric properties. The presence of a hydroxymethyl group at position 2 enhances its reactivity and potential for further functionalization.
The molecular formula is , and its molecular weight is approximately 170.26 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics and confirm the successful synthesis of the compound .
{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can participate in various chemical reactions:
Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure completion and purity of products .
The mechanism of action for {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is primarily linked to its interactions with biological targets, particularly in pain management contexts where compounds acting on opioid receptors are explored.
Studies indicate that modifications to the spirocyclic structure can significantly influence binding affinities and receptor selectivity, making it a candidate for further pharmacological evaluation .
Relevant analytical data such as NMR spectra confirm structural integrity post-synthesis .
{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has potential applications in:
Spiro[4.5]decan scaffolds represent a strategic architectural motif in medicinal chemistry due to their three-dimensional complexity and favorable physicochemical properties. The incorporation of an oxygen atom into the spirocyclic unit, as seen in {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol, dramatically enhances water solubility (by up to 40-fold) and reduces lipophilicity compared to carbocyclic analogs [1] [8]. This scaffold’s conformational rigidity minimizes entropy penalties during protein binding, enabling high-affinity interactions with biological targets. The quaternary spirocenter forces orthogonal ring alignment, creating well-defined vectors for pharmacophore attachment—critical for structure-activity relationship (SAR) studies [7] [8].
Recent synthetic campaigns have yielded over 150 oxa-spirocyclic derivatives, demonstrating the scaffold’s versatility for drug discovery. For example, oxa-spirocyclic analogs of the antihypertensive drug terazosin exhibited superior potency in vivo, attributed to improved target engagement facilitated by the spiro-oxa motif [1]. The 6,9-dimethyl substitution pattern further modulates steric bulk and electronic distribution, optimizing cavity fit in enzymatic binding sites. Computational analyses reveal that spiro[4.5]decan systems access under-explored chemical space, circumventing patent limitations of flat aromatic systems [7].
Table 1: Physicochemical Properties of Spiro[4.5]decan vs. Monocyclic Analogs
| Parameter | Spiro[4.5]decan Oxa-Derivative | Monocyclic Control |
|---|---|---|
| Calculated logP | 1.8 ± 0.3 | 3.2 ± 0.4 |
| Aqueous solubility (µM) | 420 ± 35 | 11 ± 2 |
| Polar surface area (Ų) | 65 ± 8 | 42 ± 5 |
| Sp³ character (%) | 85 | 45 |
Data derived from experimental and computational studies of spirocyclic libraries [1] [9]
Iodocyclization represents the cornerstone synthetic strategy for constructing the 1-oxaspiro[4.5]decan core. This method employs allylic alcohols as precursors, where iodine-mediated electrophilic cyclization generates the spirocyclic iodohydrin. Subsequent reduction yields the target methanol derivative. Optimization studies identified acetonitrile as the optimal solvent, with KHCO₃ or Na₂CO₃ as bases, achieving near-quantitative yields of iodinated intermediates [1] [5]. For gram-scale synthesis, distillation provides sufficient purity without chromatography, enhancing practical utility.
Reductive amination routes offer complementary access to azaspiro variants. N-protected amino allylic alcohols undergo iodocyclization to form spirocyclic azetidines, pyrrolidines, or piperidines. A critical advancement involves cobalt(III)-catalyzed cascade C–H activation/carboamidation of alkynes with phenoxy acetamides, enabling single-step spirocyclization under mild conditions (Cp*Co(CO)I₂/AgOTf, TFE, 60°C). This method accommodates electron-rich and electron-deficient aryl groups, though strong electron-withdrawing substituents (e.g., –CN, –NO₂) hinder reactivity [8] [9].
Post-cyclization modifications exploit the reactivity of the primary alcohol. Mitsunobu reactions enable etherification, while oxidation provides aldehydes for further chain elongation. Notably, the methanol functionality serves as a handle for introducing bioisosteres or linker attachments in hybrid molecules [5] [9].
Bivalent ligands incorporating {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol exploit its spacer functionality to bridge pharmacophores targeting dimeric receptors. The primary alcohol enables covalent linkage via ester, carbamate, or ether bonds, while the spirocyclic core provides rigidity to optimize distance and orientation between pharmacophores [4] [10]. For G protein-coupled receptor (GPCR) dimers (e.g., μ-opioid receptor [MOR]/chemokine receptor CCR5), spacers of 16–22 atoms maximize binding cooperativity. The oxaspiro unit’s conformational restraint reduces entropic costs during simultaneous receptor engagement [4] [10].
DNA-modularized strategies represent a cutting-edge approach for spacer optimization. The oxaspiro methanol is functionalized with oligonucleotides, enabling programmable assembly of bivalent structures with nucleotide-level precision. This technique identified optimal spacer lengths for MOR/δ-opioid receptor heterodimers, where 21-atom polyethylene glycol (PEG) linkers enhanced binding affinity 100-fold over monovalent controls [6]. In another application, the oxaspiro unit connected naltrexone (MOR antagonist) and maraviroc (CCR5 antagonist) to probe MOR/CCR5 heterodimerization in HIV pathogenesis [10].
Table 2: Bivalent Ligand Architectures Incorporating Oxaspiro Methanol
| Pharmacophore Pair | Spacer Composition | Spacer Length (Atoms) | Affinity Enhancement |
|---|---|---|---|
| Naltrexone–Maraviroc | Diglycolic acid–heptanediamine | 21 | 35-fold (CCR5) |
| Terazosin analog–CRF1 antagonist | PEG–oxaspiro–PEG | 18 | 90-fold (α1-adrenoceptor) |
| Diazaspiro inhibitor–Echinocandin | Alkyl chain–oxaspiro | 16 | Synergistic antifungal activity |
Data compiled from bivalent ligand studies targeting receptor dimers [4] [6] [10]
Diastereoselective synthesis of {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol requires precise control over the spirocenter and adjacent chiral carbons. Iodocyclization exhibits inherent stereoselectivity when chiral auxiliaries direct ring closure. For example, l-proline-derived substrates yield enantiopure spiro-pyrrolidines with >20:1 dr, where the auxiliary dictates absolute configuration at C6 and C9 [9]. Asymmetric hydrogenation using chiral Rh catalysts (e.g., DuPhos ligands) reduces exocyclic alkenes in spiro-precursors with 95–99% ee, establishing methyl stereocenters [7] [9].
The methanol-bearing carbon (C2) configuration profoundly influences biological activity. X-ray crystallography confirms that (2R)-isomers adopt distinct ring-puckering conformations versus (2S)-analogs, altering vector orientation of the hydroxymethyl group. In chitin synthase inhibitors, (2R)-configured derivatives exhibited IC₅₀ values 5-fold lower than (2S)-diastereomers due to optimal hydrogen bonding with the UDP-GlcNAc binding site [9]. NMR-based conformational analysis reveals that 6,9-dimethyl substituents in equatorial positions minimize 1,3-diaxial strain, favoring thermodynamically stable chair-boat conformations [1].
Key Stereochemical Control Techniques:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8